molecular formula C13H14N2O3 B3096355 Methyl 2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate CAS No. 1280538-09-1

Methyl 2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate

Cat. No.: B3096355
CAS No.: 1280538-09-1
M. Wt: 246.26 g/mol
InChI Key: QVDJISXQRAYORZ-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-4’-carboxylate” is a spiro-heterocyclic compound . These compounds are significant in drug design processes due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .


Synthesis Analysis

The synthesis of spiro(oxindole-3,2′-pyrrolidine) attached to heteroaromatics in the pyrrolidine unit has been developed using the 1,3-dipolar cycloaddition reaction of azomethine ylide with heterocyclic ylidenes . The starting materials for this synthesis include isatin, sarcosine, and thiophene-3-ylidene .

Scientific Research Applications

NMR, Mass Spectral, and Structural Characterization

Methyl 2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate and its derivatives have been extensively studied for their unique structural characteristics. Key methods used in these studies include NMR, mass spectrometry, and X-ray crystallography. For instance, Laihia et al. (2006) used these methods to characterize three spiro[pyrrolidine-2,3′-oxindoles], providing valuable insights into their molecular structures Laihia et al., 2006.

Synthesis Techniques

Various techniques for synthesizing derivatives of this compound have been explored. Shachkus et al. (1989) reported on the synthesis of such derivatives by reacting 2-methylene-2,3-dihydro-1H-indoles with α-iodoacetamide, demonstrating a method to create structurally diverse compounds Shachkus et al., 1989.

Organocatalytic Synthesis and Biological Activities

The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], which are structurally related to this compound, has been a subject of interest due to their biological activities. Chen et al. (2009) described an enantioselective approach to synthesize these derivatives, highlighting their potential in medicinal chemistry Chen et al., 2009.

Applications in Synthesizing Polyheterocyclic Compounds

Velikorodov et al. (2019) researched the synthesis of new polyheterocyclic compounds based on chalcones, utilizing derivatives of this compound. This research contributes to the development of compounds with potential pharmaceutical applications Velikorodov et al., 2019.

Development of Novel Spiroindole Derivatives

The development of novel spiroindole derivatives, closely related to this compound, has been an area of focus. These derivatives are synthesized for potential applications in various fields, including pharmaceuticals. Girgis (2009) reported on the regioselective synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones, which are believed to have anti-tumor properties Girgis, 2009.

Future Directions

Spiroindole and spirooxindole scaffolds have been the focus of significant attention in drug design processes . Introducing novel synthetic procedures has been an active research field of organic chemistry for well over a century and will be useful in creating new therapeutic agents . This suggests that the future directions for “Methyl 2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-4’-carboxylate” may involve further exploration of its potential therapeutic applications and the development of new synthetic procedures.

Properties

IUPAC Name

methyl 2-oxospiro[1H-indole-3,5'-pyrrolidine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-18-11(16)8-6-13(14-7-8)9-4-2-3-5-10(9)15-12(13)17/h2-5,8,14H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDJISXQRAYORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C3=CC=CC=C3NC2=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101126361
Record name Spiro[3H-indole-3,2′-pyrrolidine]-4′-carboxylic acid, 1,2-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101126361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280538-09-1
Record name Spiro[3H-indole-3,2′-pyrrolidine]-4′-carboxylic acid, 1,2-dihydro-2-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280538-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3H-indole-3,2′-pyrrolidine]-4′-carboxylic acid, 1,2-dihydro-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101126361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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